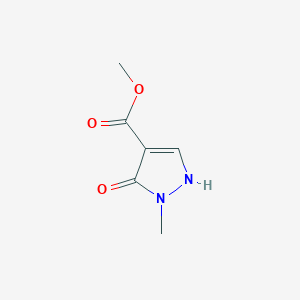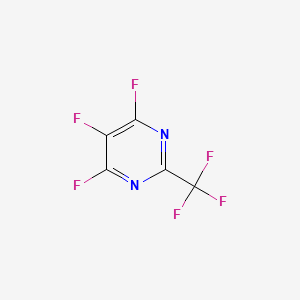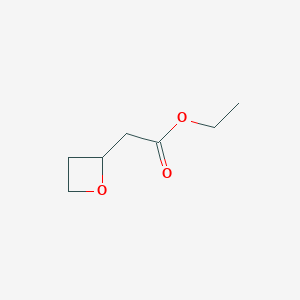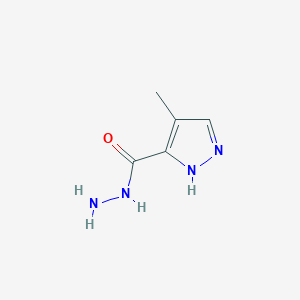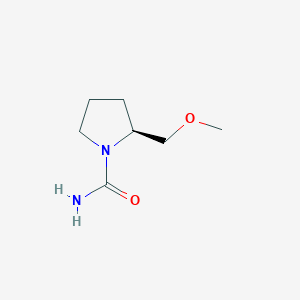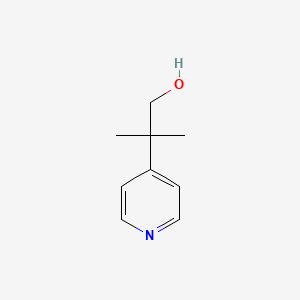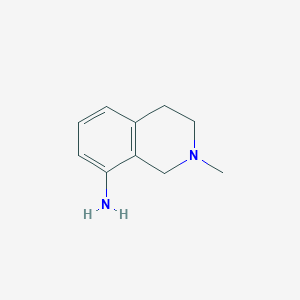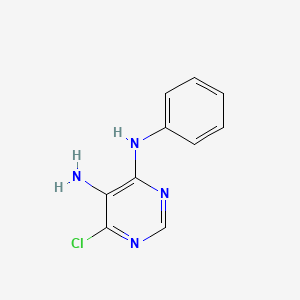
6-Chloro-N4-phenylpyrimidine-4,5-diamine
Descripción general
Descripción
6-Chloro-N4-phenylpyrimidine-4,5-diamine, commonly known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 6-CPD involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of downstream signaling pathways that regulate cell growth and survival. The inhibition of c-Met by 6-CPD has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. The inhibition of Axl and Tyro3 has been shown to suppress inflammation and enhance immune response.
Efectos Bioquímicos Y Fisiológicos
6-CPD has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell growth and migration in cancer cells. It has also been shown to suppress inflammation and enhance immune response. In addition, 6-CPD has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-CPD in lab experiments include its potent inhibitory activity against protein kinases, its favorable pharmacokinetic profile, and its low toxicity. However, the limitations of using 6-CPD include its high cost of synthesis and the need for further optimization of its chemical properties for drug development.
Direcciones Futuras
There are several future directions for the study of 6-CPD. These include:
1. Optimization of the chemical properties of 6-CPD for drug development, including its solubility, stability, and selectivity.
2. Investigation of the synergistic effects of 6-CPD with other anticancer drugs or immunomodulatory agents.
3. Development of 6-CPD derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the role of 6-CPD in other signaling pathways and disease models.
5. Exploration of the potential use of 6-CPD in combination therapy for cancer and other diseases.
6. Development of new synthetic methods for the production of 6-CPD with improved yield and cost-effectiveness.
Conclusion:
In conclusion, 6-Chloro-N4-phenylpyrimidine-4,5-diamine is a promising compound that has been extensively studied for its potential use in medicinal chemistry and drug development. It exhibits potent inhibitory activity against several protein kinases and has a range of biochemical and physiological effects. However, further optimization of its chemical properties and investigation of its potential use in combination therapy are needed for its successful development as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-CPD has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3. These kinases are involved in various signaling pathways that regulate cell proliferation, survival, migration, and invasion. Therefore, 6-CPD has been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJOHFJMJTUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499821 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-phenylpyrimidine-4,5-diamine | |
CAS RN |
41259-65-8 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



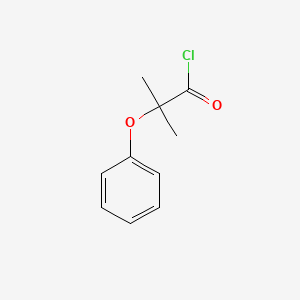
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)
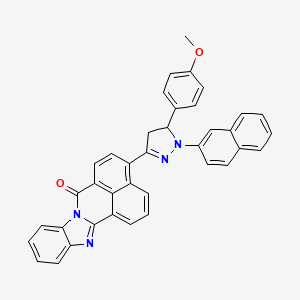
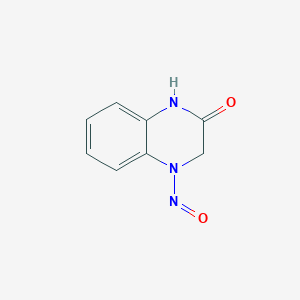
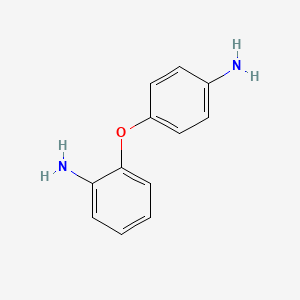
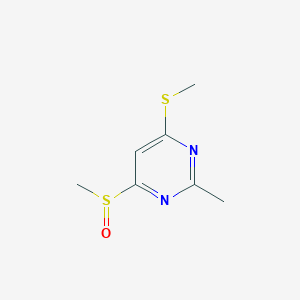
![Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B1626398.png)
